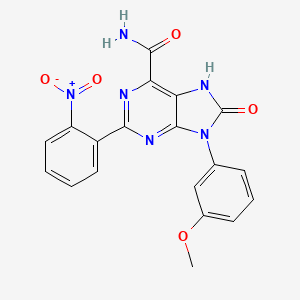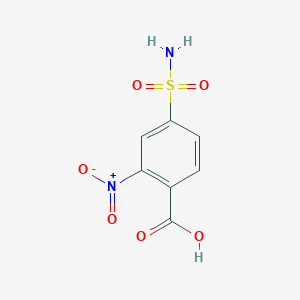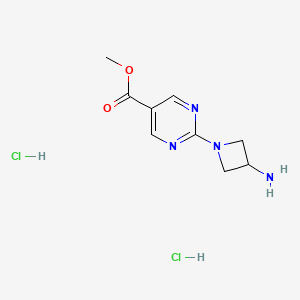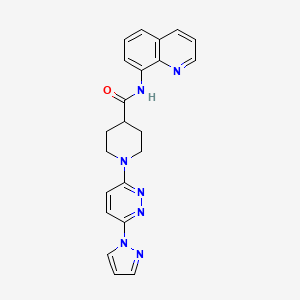
9-(3-methoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-methoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antidiabetic Applications
Research on dihydropyrimidine derivatives, closely related to purine structures, has shown potential in vitro antidiabetic activity through the α-amylase inhibition assay. This suggests that similar purine derivatives could be explored for their antidiabetic properties (Lalpara et al., 2021).
Anticancer Research
Studies on morpholinyl-pyridinone and purine derivatives have demonstrated significant roles as intermediates in synthesizing biologically active compounds, including small molecule anticancer drugs. These studies highlight the chemical versatility of purine frameworks in developing targeted therapies (Wang et al., 2016).
Anti-lung Cancer Agents
Derivatives of dihydro-7H-purines containing carboxamide moieties have shown potent antiproliferative activities against human cancer cell lines, with selective cytotoxicity towards lung cancer cells. This indicates the potential of purine derivatives in selective cancer therapy applications (Zhao et al., 2018).
Enzyme Inhibition
Hydrophobic bonding characteristics of phenylpurine derivatives with enzymes such as xanthine oxidase have been studied, providing insights into enzyme inhibitor design and the role of hydrophobic interactions in medicinal chemistry (Baker, 1967).
Antiviral Activity
The synthesis and evaluation of acyclic nucleotide analogues derived from purines have been explored, showing moderate in vitro activity against viruses like herpes simplex and varicella-zoster. This research area underscores the application of purine derivatives in antiviral drug development (Hocek et al., 1996).
Propiedades
IUPAC Name |
9-(3-methoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O5/c1-30-11-6-4-5-10(9-11)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)12-7-2-3-8-13(12)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGBKXJQBYCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylbenzyl)-2-((2-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804552.png)
![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)
![2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2804558.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2804559.png)

![3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2804561.png)

![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)

![5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)
![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate](/img/structure/B2804569.png)
![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2804572.png)
